molecular formula C15H11N3O4 B5564397 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 331989-77-6

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5564397
CAS RN: 331989-77-6
M. Wt: 297.26 g/mol
InChI Key: KVWCSKAFDFBAEH-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant interest in scientific research. It is a member of the oxadiazole family and has been studied for its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Liquid Crystalline Properties

Research on derivatives of 1,3,4-oxadiazole, such as the series bearing a nitro terminal group, has highlighted their utility in creating new mesogenic materials. These compounds exhibit liquid crystalline properties, with certain homologues displaying nematic or smectic A (SmA) phases due to the influence of the nitro group and the alkoxy terminal chain length (Abboud, Lafta, & Tomi, 2017).

Corrosion Inhibition

1,3,4-Oxadiazoles have been studied for their potential as corrosion inhibitors. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated high efficiency as a mild steel corrosion inhibitor in sulfuric acid media, with efficiency exceeding 96% under certain conditions. This suggests that these compounds can form protective layers on metal surfaces, reducing corrosion rates significantly (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Antidiabetic Activity

The synthesis and evaluation of dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety have shown promise in antidiabetic research. These compounds, when tested in vitro, exhibited significant α-amylase inhibitory activity, indicating potential utility in managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antibacterial Applications

Certain 1,3,4-oxadiazole derivatives have been found to possess antimicrobial properties, including activity against Salmonella typhi. This suggests their potential use in developing new antibacterial agents, contributing to the fight against infectious diseases (Salama, 2020).

properties

IUPAC Name

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-7-5-10(6-8-13)15-16-14(17-22-15)11-3-2-4-12(9-11)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWCSKAFDFBAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351418
Record name 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331989-77-6
Record name 5-(4-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331989-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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